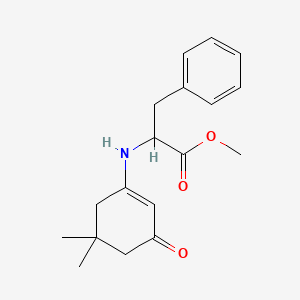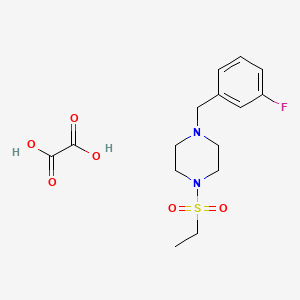![molecular formula C26H29N3O3 B6088253 N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. In neurological disorders, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to modulate various signaling pathways, such as the MAPK and NF-κB pathways, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to inhibit cell proliferation by inducing G1 phase cell cycle arrest and inhibiting the expression of cyclin D1. In neurological disorders, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to reduce oxidative stress and inflammation in the brain, which can potentially slow down the progression of the disease. Additionally, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X in lab experiments is its high potency and selectivity towards cancer cells and neurological disorders. Additionally, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have low toxicity and can potentially be used as a treatment for various diseases. However, one of the limitations of using N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X in lab experiments is its high cost and the difficulty in synthesizing it. Moreover, the mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X. One of the areas of interest is the development of more efficient synthesis methods to reduce the cost and increase the yield of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X. Additionally, further studies are needed to understand the mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X and its effects on various signaling pathways. Moreover, the potential therapeutic applications of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored. Finally, the development of more potent and selective analogs of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X can potentially lead to the discovery of new drugs for the treatment of various diseases.
合成法
Compound X can be synthesized through a series of chemical reactions that involve the condensation of 1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxylic acid and 3-(1H-indol-2-yl)aniline. The resulting N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide is then purified through various techniques, such as column chromatography and recrystallization, to obtain a pure form of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's disease. Inflammation is also an area of interest for N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17(2)13-24(30)26(32)29-12-6-9-20(16-29)25(31)27-21-10-5-8-18(14-21)23-15-19-7-3-4-11-22(19)28-23/h3-5,7-8,10-11,14-15,17,20,28H,6,9,12-13,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPYJCUELILNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)

![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)